Trimethylamine oxide hydrochloride

Protein folding Osmolyte mechanism Biophysical chemistry

Avoid compromised experimental reproducibility from generic osmolyte substitution. Trimethylamine oxide hydrochloride (CAS 7651-88-9) is the hydrochloride salt of TMAO, offering enhanced aqueous solubility and precise molar control (MW 111.57 g/mol) compared to the free base (MW 75.11 g/mol). - Provides full protein stabilization in frozen solutions at 0.1 M, unlike sarcosine (inert) or betaine (partial). - Counteracts urea-induced denaturation with predictable 2:1 urea:TMAO stoichiometry via direct hydrogen bonding. - Reduces surface tension at air-water interfaces, unlike betaine and glycine, enabling accurate hydrophobic collapse studies. Supplied as ≥95% HPLC purity with global shipping.

Molecular Formula C3H10ClNO
Molecular Weight 111.57 g/mol
CAS No. 7651-88-9
Cat. No. B1605422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylamine oxide hydrochloride
CAS7651-88-9
Molecular FormulaC3H10ClNO
Molecular Weight111.57 g/mol
Structural Identifiers
SMILESC[N+](C)(C)[O-].Cl
InChIInChI=1S/C3H9NO.ClH/c1-4(2,3)5;/h1-3H3;1H
InChIKeyVVNNJNFUHFSPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylamine Oxide Hydrochloride: Technical Baseline & Procurement


Trimethylamine oxide hydrochloride (CAS 7651-88-9), with molecular formula C₃H₁₀ClNO and molecular weight 111.57 g/mol, is the hydrochloride salt form of trimethylamine N-oxide (TMAO) . This compound belongs to the class of amine oxides and functions as a zwitterionic osmolyte with a positively charged nitrogen center and negatively charged oxygen atom, protonated and paired with a chloride counterion . The hydrochloride salt form confers enhanced aqueous solubility and distinct handling characteristics compared to the anhydrous free base (CAS 1184-78-7, MW 75.11 g/mol) and the dihydrate form (MW 111.14 g/mol), which are alternative physical forms encountered in laboratory procurement .

Trimethylamine Oxide Hydrochloride: Non-Interchangeability


Direct substitution of trimethylamine oxide hydrochloride with the anhydrous free base (CAS 1184-78-7), the dihydrate form, or alternative methylamine osmolytes such as glycine betaine or sarcosine is scientifically unjustified due to fundamental differences in physical form, molecular weight, counterion presence, and mechanism-specific activity profiles. The hydrochloride salt (MW 111.57 g/mol) differs from the free base (MW 75.11 g/mol) by approximately 48% in molecular weight, directly impacting molar concentration calculations in experimental protocols . Furthermore, TMAO operates via a distinct biophysical mechanism compared to betaine and glycine—forming direct attractive interactions with polypeptides and reducing surface tension at the air–water interface, whereas betaine and glycine increase surface tension [1]. In low-temperature frozen systems, TMAO provides full protein stabilization at concentrations as low as 0.1 M, while sarcosine remains completely inert under identical conditions [2]. These compound-specific and form-specific differences preclude generic substitution without compromising experimental reproducibility and procurement accuracy.

Trimethylamine Oxide Hydrochloride: Differentiation Evidence


Surface Tension Mechanism

TMAO stabilizes collapsed protein conformations via a mechanism fundamentally distinct from betaine and glycine. Experimental measurements at the air–water interface demonstrate that TMAO reduces surface tension, whereas betaine and glycine both increase surface tension [1]. MD simulations further reveal that TMAO slightly accumulates at the polymer–water interface, while glycine and betaine are strongly depleted from this interface [1].

Protein folding Osmolyte mechanism Biophysical chemistry ELP collapse

Thermal Stabilization Ranking

Differential scanning calorimetry (DSC) analysis of ribonuclease A and lysozyme thermal denaturation in the presence of methylamine osmolytes establishes a clear stabilization hierarchy. TMAO produces the greatest increase in thermal stability, followed by sarcosine, then betaine [1]. When compared across a broader panel of osmoregulatory solutes including amino acids, TMAO ranks highest: TMAO > glycine > β-alanine > γ-aminobutyric acid > sarcosine > serine > α-alanine > betaine > proline [1].

Thermal denaturation Differential scanning calorimetry Protein stability Methylamines

Singular Cryoprotection Efficacy

In low-temperature partly frozen aqueous solutions at -15°C, freezing causes progressive protein destabilization with ΔG° decreasing by up to 3–4 kcal/mol as the liquid water fraction (VL) drops below 1% [1]. Among the three protective osmolytes tested (TMAO, glycine betaine, and sarcosine), TMAO uniquely provides full protection against ice-induced destabilization [1]. This singular effectiveness persists even at concentrations as low as 0.1 M, where the additive stabilization in the liquid state is negligible [1]. In contrast, sarcosine remains completely inert and fails to prevent the decrease in protein stability under identical frozen conditions [1].

Cryopreservation Freeze-thaw stability Protein destabilization Low-temperature biochemistry

Urea Counteraction via Direct Interaction

Neutron scattering measurements with isotopic substitution and empirical potential structure refinement reveal that TMAO counteracts urea denaturation through a specific molecular mechanism: the oxygen atom of TMAO preferentially forms hydrogen bonds with urea rather than water [1]. This direct TMAO–urea interaction explains why counteraction is completed at a 2:1 urea/TMAO concentration ratio, independent of absolute urea concentration [1]. In aqueous solution, the TMAO oxygen atom is strongly hydrogen-bonded to an average of 2–3 water molecules, with a tighter hydrogen-bond network than in pure water [1].

Urea denaturation Counteracting osmolyte Protein refolding Hydrogen bonding

Enzyme Kinetics Modulation

In rabbit muscle lactate dehydrogenase (LDH) assays with pyruvate as substrate, urea increases the Km value, whereas TMAO decreases the Km value [1]. In 1:1 and 2:1 mixtures of urea:TMAO, the Km values return to levels essentially equivalent to those obtained in the absence of both solutes, demonstrating effective counteraction [1]. The kcat values and Km for NADH remain unperturbed by either solute individually or in combination, indicating selective modulation of substrate binding affinity rather than catalytic turnover [1].

Enzyme kinetics Lactate dehydrogenase Km modulation Counteraction hypothesis

Trimethylamine Oxide Hydrochloride: Optimal Application Scenarios


Cryopreservation and Lyophilization

TMAO provides full protection against protein destabilization in frozen solutions at concentrations as low as 0.1 M, a property not shared by sarcosine (completely inert) or betaine (partial protection only) [1]. The compound is suitable for formulation buffers in freeze-drying protocols, freeze-thaw stability studies, and cryopreservation of temperature-sensitive proteins where ice-induced denaturation (ΔG° decrease up to 3–4 kcal/mol in unprotected systems) must be prevented [1].

Protein Refolding and Urea Denaturation Reversal

TMAO counteracts urea-induced denaturation with predictable 2:1 urea:TMAO stoichiometry via direct hydrogen bonding between the TMAO oxygen atom and urea molecules [2]. This makes the compound an essential reagent for protein refolding protocols, chemical denaturation-reversal experiments, and studies investigating osmolyte counteraction mechanisms where precise molar ratio control is critical for experimental reproducibility [2][3].

Enzyme Kinetics and Thermal Stability Assays

DSC studies establish that TMAO provides the highest thermal stabilization among methylamine osmolytes for ribonuclease A and lysozyme, with a stabilization hierarchy of TMAO > sarcosine > betaine [4]. In enzyme kinetics studies, TMAO selectively modulates substrate binding parameters (Km) while counteracting urea-induced perturbations [3]. These properties support TMAO use in thermal denaturation assays, enzyme formulation stability testing, and kinetic studies where maximum stabilization or predictable counteraction of urea is required.

Hydrophobic Collapse and Protein Folding Mechanisms

TMAO operates via a distinct mechanism compared to betaine and glycine, reducing surface tension at the air–water interface while betaine and glycine increase it [5]. MD simulations confirm TMAO accumulates at the polymer–water interface, whereas betaine and glycine are strongly depleted [5]. This mechanism-specific behavior makes TMAO the preferred osmolyte for investigating hydrophobic collapse pathways, ELP-based folding models, and interfacial protein stabilization phenomena where alternative osmolytes would produce confounding or opposite biophysical effects [5].

Technical Documentation Hub

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